molecular formula C15H10Cl2N2O2S B258704 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dichlorophenyl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dichlorophenyl)acetamide

Cat. No. B258704
M. Wt: 353.2 g/mol
InChI Key: RWYRVWXFHOYTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BZSA and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of BZSA is not fully understood. However, it is believed to act by inhibiting the production of inflammatory cytokines and enzymes. BZSA has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BZSA has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various tissues. BZSA has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, BZSA has been found to have antifungal and antimicrobial properties.

Advantages and Limitations for Lab Experiments

BZSA has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. BZSA is also stable and can be stored for long periods of time. However, one limitation of BZSA is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on BZSA. One area of interest is the development of BZSA derivatives with improved pharmacological properties. Another area of interest is the study of BZSA in combination with other drugs for the treatment of various diseases. Further studies are also needed to understand the mechanism of action of BZSA and its effects on different tissues and cell types.

Synthesis Methods

The synthesis of BZSA involves the reaction of 2-aminobenzoxazole with 3,5-dichlorobenzoyl chloride in the presence of a base. The resulting compound is then treated with thioacetic acid to obtain the final product. This method has been optimized to obtain high yields of BZSA.

Scientific Research Applications

BZSA has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory properties and has shown promising results in the treatment of various inflammatory diseases. BZSA has also been studied for its potential use as an anticancer agent. In addition, BZSA has been found to have antifungal and antimicrobial properties.

properties

Product Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dichlorophenyl)acetamide

Molecular Formula

C15H10Cl2N2O2S

Molecular Weight

353.2 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3,5-dichlorophenyl)acetamide

InChI

InChI=1S/C15H10Cl2N2O2S/c16-9-5-10(17)7-11(6-9)18-14(20)8-22-15-19-12-3-1-2-4-13(12)21-15/h1-7H,8H2,(H,18,20)

InChI Key

RWYRVWXFHOYTKI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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